

2-(2-Ethoxy-4-formylphenoxy)acetic acid molecular structure

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Compound of Interest

Compound Name: 2-(2-Ethoxy-4-formylphenoxy)acetic acid

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An In-depth Technical Guide to 2-(2-Ethoxy-4-formylphenoxy)acetic acid

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of **2-(2-Ethoxy-4-formylphenoxy)acetic acid**. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Molecular Structure and Properties

2-(2-Ethoxy-4-formylphenoxy)acetic acid is an organic compound belonging to the phenoxyacetic acid class. Its structure features a central benzene ring substituted with an ethoxy group, a formyl (aldehyde) group, and an acetic acid moiety linked via an ether bond.

Physicochemical Data

A summary of the key quantitative data for **2-(2-Ethoxy-4-formylphenoxy)acetic acid** is presented below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₂ O ₅	[1][2]
Molecular Weight	224.21 g/mol	[1][2]
CAS Number	51264-76-7	[2]
MDL Number	MFCD01835931	[1][2]
PubChem CID	801537	[2]

Synthesis Protocol

The synthesis of **2-(2-Ethoxy-4-formylphenoxy)acetic acid** can be achieved via a two-step process involving a Williamson ether synthesis followed by ester hydrolysis. The general methodology is adapted from procedures reported for similar 2-(formylphenoxy)acetic acid derivatives.[3][4]

Experimental Protocol: Synthesis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid

Step 1: Synthesis of the Ethyl Ester Intermediate

- **Reactants:** To a solution of 4-ethoxy-2-hydroxybenzaldehyde (10 mmol) in 50 mL of anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 20 mmol) and ethyl bromoacetate (13 mmol).
- **Reaction:** Stir the mixture vigorously and heat to 80°C for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** After cooling to room temperature, add 200 mL of ethyl acetate (EtOAc). Wash the organic phase with brine (3 x 50 mL).
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is the ethyl ester of the target molecule.

Step 2: Hydrolysis to the Carboxylic Acid

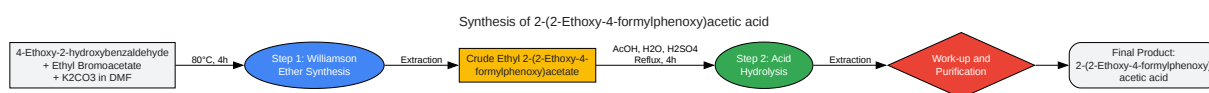
- **Hydrolysis Mixture:** Dissolve the crude ester from Step 1 in a mixture of acetic acid (25 mL), water (20 mL), and concentrated sulfuric acid (H₂SO₄, 7.5 mL).
- **Reaction:** Reflux the resulting solution for 4 hours.
- **Work-up:** Cool the reaction mixture to room temperature and dilute with 200 mL of brine. Extract the product with dichloromethane (CH₂Cl₂, 3 x 100 mL).
- **Purification:** Combine the organic layers and wash extensively with brine (10 x 30 mL) to remove residual acid and DMF. Dry the organic layer over anhydrous Na₂SO₄.
- **Final Product:** Remove the solvent in vacuo. Purify the solid residue by flash chromatography or recrystallization to yield pure **2-(2-Ethoxy-4-formylphenoxy)acetic acid**.

Chemical and Biological Activity

Phenoxyacetic acid derivatives are recognized for a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[5] The specific biological profile of the title compound is not extensively detailed in the cited literature, but its structural motifs—a substituted benzaldehyde and a phenoxyacetic acid core—suggest potential for further investigation in medicinal chemistry. For instance, related 2-(2-formylphenoxy)acetic acid derivatives have been used as precursors in the synthesis of azomethines and hydrazones with antibacterial activity and as substrates in photochemical cyclization reactions to produce chromanone and benzofuranone derivatives.[6][7]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **2-(2-Ethoxy-4-formylphenoxy)acetic acid**.



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Caption: Workflow for the two-step synthesis of the target compound.

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